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Compound of Interest

Compound Name:
4-Ethynylpyridin-2-amine

hydrochloride

CAS No.: 1686158-90-6

Cat. No.: B1459749

Get Quote

Molecular Identity & Physicochemical Profile
4-Ethynylpyridin-2-amine hydrochloride is a salt form of a functionalized pyridine, combining

a hydrogen-bond donor/acceptor motif (2-aminopyridine) with a rigid, reactive alkyne handle. It

serves as a "privileged scaffold" in the design of kinase inhibitors and as a bio-orthogonal tag in

chemical biology.
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Property Technical Specification

IUPAC Name 4-Ethynylpyridin-2-amine hydrochloride

CAS Number (Free Base) 1094679-27-2

CAS Number (Salt) Not widely indexed; Custom synthesis typical

Molecular Formula C₇H₆N₂ · HCl

Molecular Weight
118.14 (Free Base) + 36.46 (HCl) ≈ 154.60

g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
High in Water, DMSO, MeOH; Low in non-polar

solvents (DCM, Hexanes)

pKa (Predicted) ~6.8 (Pyridine N), ~25 (Alkyne C-H)

SMILES C#CC1=CC(N)=NC=C1.Cl

Structural Analysis & Pharmacophore Features
The molecule is composed of three distinct functional zones, each contributing to its utility in

drug discovery:

The Hinge-Binding Motif (2-Aminopyridine):

The pyridine nitrogen (N1) acts as a hydrogen bond acceptor.

The exocyclic amino group (C2-NH₂) acts as a hydrogen bond donor.

Significance: This "Donor-Acceptor" pattern mimics the adenine ring of ATP, allowing the

molecule to anchor effectively into the hinge region of kinase active sites (e.g., CDK2,

iNOS, PI3K).

The Alkyne Warhead (4-Ethynyl):

Sterics: The linear geometry of the ethynyl group extends into the solvent-accessible

pocket or hydrophobic back-pocket of an enzyme without imposing significant steric bulk.
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Reactivity: It serves as a handle for Sonogashira coupling (to build larger inhibitors) or

Click Chemistry (CuAAC) for attaching fluorophores or PROTAC linkers.

The Hydrochloride Salt:

Protonation occurs at the pyridine nitrogen (N1), the most basic site.

Effect: Disrupts the crystal lattice of the free base, significantly enhancing aqueous

solubility for biological assays and improving shelf-life stability by preventing oxidation of

the amine.

Synthetic Pathways & Process Chemistry
The synthesis of 4-Ethynylpyridin-2-amine hydrochloride typically proceeds via a

Sonogashira cross-coupling strategy, starting from the commercially available 2-amino-4-

bromopyridine.

Synthesis Workflow Diagram
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Figure 1: Step-wise synthetic route from halogenated precursor to the final hydrochloride salt.

Detailed Experimental Protocol
Step 1: Sonogashira Coupling

Charge: A reaction vessel is charged with 2-amino-4-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂

(0.05 eq), and CuI (0.10 eq).

Solvent: Anhydrous THF or DMF is added, followed by Triethylamine (3.0 eq).

Addition:Trimethylsilylacetylene (1.2 eq) is added dropwise under nitrogen atmosphere.

Reaction: Heat to 60–80°C for 4–12 hours. Monitor by TLC/LCMS for disappearance of

bromide.
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Workup: Filter through Celite to remove catalyst. Concentrate and purify via silica gel

chromatography (Hexane/EtOAc).

Step 2: Desilylation (Deprotection)

Dissolve the TMS-intermediate in Methanol.

Add Potassium Carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 1–2 hours.

Concentrate, dilute with water, and extract with Ethyl Acetate.

Dry organic layer (Na₂SO₄) and concentrate to yield the Free Base.

Step 3: Hydrochloride Salt Formation

Dissolve the Free Base in a minimal amount of anhydrous Dioxane or Ethanol.

Cool to 0°C.

Slowly add 4M HCl in Dioxane (1.1 eq) dropwise. A white precipitate should form

immediately.

Stir for 30 minutes, filter the solid, and wash with cold Diethyl Ether.

Drying: Dry under high vacuum to remove trace solvents.

Analytical Characterization
To validate the structure, the following spectral data is expected.

¹H NMR (DMSO-d₆, 400 MHz) Prediction:
δ 13.5-14.0 ppm (br s, 1H): Pyridinium N-H⁺ (Salt specific).

δ 8.0-8.5 ppm (br s, 2H): Exocyclic -NH₂ (shifts downfield due to salt form).

δ 7.85 ppm (d, J=6.0 Hz, 1H): H6 proton (adjacent to Nitrogen).

δ 6.95 ppm (s, 1H): H3 proton (isolated between amino and alkyne).
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δ 6.80 ppm (dd, J=6.0, 1.5 Hz, 1H): H5 proton.

δ 4.60 ppm (s, 1H): Acetylenic proton (C≡C-H).

Mass Spectrometry (ESI+):
[M+H]⁺: Calculated m/z = 119.06 (Free base protonated).

Fragment: Loss of acetylene (-26 Da) is a common fragmentation pathway.

Applications in Drug Discovery
Kinase Inhibitor Design (Fragment-Based): The 2-aminopyridine motif is a classic "hinge

binder." Researchers use this molecule to target kinases such as CDK2, VEGFR, and iNOS.

The alkyne group allows the fragment to be "grown" into a hydrophobic pocket using

coupling reactions, increasing potency and selectivity.

Bio-Orthogonal Labeling: The terminal alkyne acts as a "click handle." In chemical

proteomics, this molecule can be used as a probe. Once bound to a target protein, the

alkyne can be reacted with an azide-fluorophore (via CuAAC) to visualize the protein location

or with an azide-biotin for enrichment.

Covalent Inhibition: While less common than acrylamides, the alkyne can be activated to

form covalent bonds with active site cysteines in specific catalytic environments, leading to

irreversible inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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